molecular formula C16H6F12Se2 B3059489 Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] CAS No. 335383-23-8

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Cat. No.: B3059489
CAS No.: 335383-23-8
M. Wt: 584.1 g/mol
InChI Key: NRZFMEPRSSEGOP-UHFFFAOYSA-N
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Description

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound known for its unique chemical properties and applications. This compound is characterized by the presence of selenium atoms and trifluoromethyl groups, which contribute to its reactivity and stability. It has garnered significant interest in various fields of scientific research due to its catalytic, antioxidant, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for diselenide, bis[3,5-bis(trifluoromethyl)phenyl] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acids, which are highly reactive intermediates.

    Reduction: The compound can be reduced to form selenides.

    Substitution: It can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] involves its ability to undergo redox cycling. The compound can alternate between its oxidized and reduced forms, allowing it to act as a catalyst in various chemical reactions. In biological systems, it mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. This makes it a highly effective catalyst and antioxidant compared to other diselenides.

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZFMEPRSSEGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445589
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335383-23-8
Record name Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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